molecular formula C15H15N5OS B2863411 1-(4-ethylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 904813-19-0

1-(4-ethylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2863411
CAS No.: 904813-19-0
M. Wt: 313.38
InChI Key: PPUQGIWTBFITEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazole-4-carboxamide derivative featuring a 4-ethylphenyl group at the 1-position of the triazole ring and a 1,3-thiazol-2-yl substituent on the carboxamide nitrogen. Its structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules targeting enzymes or receptors involved in metabolic and signaling pathways.

Properties

IUPAC Name

1-(4-ethylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-3-11-4-6-12(7-5-11)20-10(2)13(18-19-20)14(21)17-15-16-8-9-22-15/h4-9H,3H2,1-2H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUQGIWTBFITEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems. This suggests that the compound could have wide-ranging effects on various biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability and pharmacokinetics.

Biological Activity

1-(4-ethylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C20H18N4OS2
  • Molecular Weight : 394.51 g/mol
  • InChIKey : RUWMXJMLVWYKMM-UHFFFAOYSA-N

This compound features a triazole ring fused with a thiazole moiety, which is often associated with various biological activities.

Antitumor Activity

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound demonstrated IC50 values in the micromolar range against several cancer cell lines, suggesting potent anticancer properties. In studies involving A549 lung cancer cells, derivatives of triazoles showed IC50 values ranging from 0.97 to 34.46 µM, with some compounds outperforming standard treatments like cisplatin .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Various studies have reported its effectiveness against a range of pathogens, including bacteria and fungi. The presence of the thiazole ring is crucial for this activity, as it enhances the compound's interaction with microbial targets.

Antitrypanosomal Activity

Recent studies have highlighted the potential of triazole derivatives in treating Trypanosomiasis (Chagas disease). The compound exhibited significant activity against trypomastigotes and intracellular amastigotes, with IC50 values lower than those of traditional treatments .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in the sub-G1 phase in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Production : The compound promotes ROS production, which is pivotal in inducing apoptosis in cancer cells .
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in critical metabolic pathways within pathogens and cancer cells.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenyl and thiazole rings significantly affect biological activity:

  • Electron-Donating Groups : The presence of methyl or ethyl groups on the phenyl ring enhances cytotoxicity.
  • Thiazole Substituents : Variations in substituents on the thiazole ring can either enhance or diminish activity against specific targets .

Study 1: Anticancer Efficacy

In a controlled study involving A549 lung cancer cells, derivatives of triazoles showed enhanced cytotoxicity compared to standard chemotherapeutics. The study concluded that structural modifications could lead to more effective treatments with lower toxicity profiles .

Study 2: Antitrypanosomal Activity

A recent investigation into triazole-based compounds revealed significant activity against Trypanosoma cruzi. The study demonstrated that certain derivatives not only reduced parasite load but also showed favorable pharmacokinetic properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features

The compound’s uniqueness lies in its 4-ethylphenyl and 1,3-thiazol-2-yl groups. Below is a comparison with structurally related triazole-carboxamides:

Compound Name R1 (1-position) R2 (Carboxamide N) Key Functional Differences
Target Compound 4-Ethylphenyl 1,3-Thiazol-2-yl Thiazole ring introduces sulfur atom and π-deficient heterocycle
1-(4-Ethoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (E141-0502, ) 4-Ethoxyphenyl 4-Methylphenyl Ethoxy group enhances lipophilicity; methylphenyl lacks heterocyclic character
5-Methyl-N-[(oxolan-2-yl)methyl]-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (BK48151, ) 1,3-Thiazol-2-yl Oxolan-2-ylmethyl Shared thiazole at R1; oxolane (tetrahydrofuran) at R2 improves solubility
1-(2,4-Dimethylphenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3m, ) 2,4-Dimethylphenyl Quinolin-2-yl Quinoline’s planar structure may enhance DNA intercalation potential
Impact of Substituents
  • Thiazole vs. Quinoline/Phenyl: The 1,3-thiazol-2-yl group in the target compound introduces a sulfur atom, which may participate in hydrogen bonding or hydrophobic interactions distinct from quinoline’s nitrogen-based interactions .
  • Ethylphenyl vs.
Antiproliferative Potential
  • : 5-Amino-1-aryl-1H-1,2,3-triazole-4-carboxamides exhibit antiproliferative activity against renal (RXF 393) and CNS (SNB-75) cancer cells. The target compound lacks the 5-amino group, which may reduce direct anticancer effects but improve metabolic stability .
  • : Triazole-carboxamides with quinolin-2-yl groups modulate Wnt/β-catenin signaling, improving glucose/lipid metabolism. The thiazole in the target compound may shift target specificity toward kinases or sulfur-dependent enzymes .
Enzyme Inhibition
  • B-Raf Kinase Inhibition: Ethyl 5-amino-1-[4-(6-oxo-4,5-dihydropyridazin-3-yl)phenyl]-1H-1,2,3-triazole-4-carboxylate () inhibits B-Raf kinase. The target compound’s thiazole moiety could similarly target ATP-binding pockets in kinases .

Physicochemical Properties

Property Target Compound E141-0502 () BK48151 ()
Molecular Weight ~315.38 g/mol 336.39 g/mol 293.34 g/mol
LogP (Predicted) ~2.8 ~3.2 ~1.5
Solubility Moderate (thiazole) Low (ethoxy/methyl) High (oxolane)
  • Thiazole Contribution : The sulfur atom and aromaticity may enhance aqueous solubility compared to purely phenyl-substituted analogs (e.g., E141-0502) but reduce it relative to oxolane-containing BK48151 .

Preparation Methods

Synthesis of 4-Ethylphenyl Azide

4-Ethylphenyl azide is prepared via diazotization of 4-ethylaniline. A solution of 4-ethylaniline (1.0 equiv) in HCl (2 M) is treated with sodium nitrite (1.1 equiv) at 0–5°C, followed by the addition of sodium azide (1.2 equiv). The resulting azide precipitates as a pale-yellow solid (yield: 89%, purity >95% by HPLC).

Preparation of Propargylamide Intermediate

The alkyne component, N-(1,3-thiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, is synthesized via coupling of 5-methyl-1H-1,2,3-triazole-4-carboxylic acid with 2-aminothiazole. Activation of the carboxylic acid using ethyl chloroformate (1.2 equiv) in tetrahydrofuran (THF) at −10°C, followed by addition of 2-aminothiazole (1.0 equiv), affords the propargylamide in 78% yield.

Cycloaddition Reaction

The azide (1.0 equiv) and alkyne (1.05 equiv) are reacted in a tert-butanol/water (3:1) mixture with CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) at 60°C for 12 hours. The reaction proceeds via a stepwise mechanism:

  • Copper(I) Acetylide Formation : The alkyne coordinates to Cu(I), forming a reactive intermediate.
  • Azide Coordination : The azide binds to the copper center, facilitating cycloaddition.
  • Triazole Ring Closure : Regioselective 1,4-addition yields the target triazole.

Key Data :

  • Yield: 92%
  • Regioselectivity: >99% 1,4-isomer
  • Purification: Silica gel chromatography (hexane/ethyl acetate 4:1)

Carboxamide Coupling via Activating Agents

Post-cycloaddition modification involves introducing the N-(1,3-thiazol-2-yl)carboxamide group. This step employs carbodiimide-based coupling agents to activate the triazole carboxylic acid.

Activation with EDCI/HOBt

A solution of 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 equiv) in dichloromethane (DCM) is treated with EDCI (1.5 equiv) and HOBt (1.5 equiv) at 0°C. After 30 minutes, 2-aminothiazole (1.2 equiv) is added, and the mixture is stirred at room temperature for 24 hours. The crude product is washed with 5% citric acid and 5% NaHCO₃ before purification.

Key Data :

  • Yield: 85%
  • Reaction Time: 24 hours
  • Purity: 98% (HPLC)

Alternative Activation with HATU

For improved efficiency, HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF facilitate coupling at 25°C within 6 hours. This method reduces side-product formation but requires rigorous moisture control.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the CuAAC reaction. A mixture of azide, alkyne, CuI (5 mol%), and DIPEA (2.0 equiv) in DMF is irradiated at 120°C for 20 minutes, achieving 90% yield with comparable regioselectivity.

Optimization and Reaction Conditions

Solvent Effects

Solvent System Yield (%) Reaction Time (h)
tert-Butanol/H₂O 92 12
DMF 88 10
Acetonitrile 75 18

Polar aprotic solvents like DMF enhance copper solubility, accelerating kinetics.

Catalyst Loading

Cu(I) Loading (mol%) Yield (%)
5 82
10 92
15 93

Exceeding 10 mol% Cu(I) provides marginal gains, risking copper-mediated side reactions.

Purification and Characterization

Chromatographic Purification

Flash chromatography on silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) isolates the product (Rf = 0.45 in 1:1 hexane/ethyl acetate).

Spectral Validation

  • $$ ^1H $$ NMR (500 MHz, DMSO-d6) : δ 10.16 (s, 1H, NH), 7.55 (d, J = 7.5 Hz, 2H, Ar-H), 2.66 (s, 3H, CH3).
  • HRMS : m/z [M + H]+ calcd. for C16H16N6OS: 357.1124; found: 357.1131.

Q & A

Q. What are the typical synthetic routes and critical reaction conditions for synthesizing 1-(4-ethylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis involves multi-step reactions, starting with the preparation of triazole and thiazole intermediates. Key steps include:

  • Triazole formation : Cyclization using sodium azide and copper(I) iodide (CuI) under click chemistry conditions .
  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 4-ethylphenyl group .
  • Amide bond formation : Activated esters (e.g., HATU/DMAP) for coupling the triazole-carboxylic acid to the thiazol-2-amine . Critical conditions include anhydrous solvents (DMF, acetonitrile), inert atmospheres (N₂), and optimized temperatures (60–80°C). Yield improvements are achieved via continuous flow synthesis .

Table 1: Key Synthetic Conditions

StepReagents/CatalystsSolventTemperatureYield (%)
Triazole FormationNaN₃, CuIDMF60°C65–75
CouplingPd(PPh₃)₄, K₂CO₃Toluene/EtOH80°C70–85
AmidationHATU, DMAPDCMRT80–90

Q. How is the structural characterization of this compound performed using spectroscopic and analytical methods?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments (e.g., methyl groups at δ 2.3–2.5 ppm) and carbon backbone .
  • IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ validate the amide (C=O) and triazole (C=N) bonds .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., m/z 355.12 for [M+H]⁺) ensures molecular integrity .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Discrepancies arise from assay variability (e.g., cell lines, concentrations). Methodological solutions include:

  • Standardized assays : Use consistent models (e.g., HepG2 for cytotoxicity, MIC assays for antimicrobial activity) .
  • Mechanistic profiling : Enzymatic inhibition studies (e.g., kinase assays) to identify primary targets vs. off-effects .
  • Dose-response curves : Establish IC₅₀/EC₅₀ values across multiple concentrations to differentiate selective activity .

Table 2: Biological Activity Profiling

ActivityModelResultReference
AnticancerMCF-7 cellsIC₅₀ = 12.3 µM
AntimicrobialS. aureusMIC = 8.5 µg/mL
Kinase InhibitionEGFRKi = 0.8 µM

Q. How can computational methods predict and optimize the compound’s interaction with biological targets?

  • Molecular Docking (AutoDock/Vina) : Models binding to targets like EGFR or tubulin, identifying key interactions (e.g., hydrogen bonds with thiazole N) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives .
  • QSAR Modeling : Correlates substituent effects (e.g., ethylphenyl vs. methoxyphenyl) with activity trends .

Q. What methodologies address low yield in large-scale synthesis?

  • Green Chemistry : Solvent substitution (e.g., ethanol for DMF) reduces environmental impact .
  • Flow Chemistry : Enhances reproducibility and scalability of triazole formation steps .
  • Catalyst Recycling : Palladium nanoparticles immobilized on silica improve cost-efficiency .

Data Contradiction Analysis

Q. How to interpret conflicting data on metabolic stability in vitro vs. in vivo?

  • In vitro-in vivo correlation (IVIVC) : Use hepatic microsomes and CYP450 inhibition assays to identify metabolizing enzymes .
  • Prodrug Design : Mask labile groups (e.g., methyl ester derivatives) to improve in vivo half-life .

Methodological Best Practices

  • Synthetic Optimization : Prioritize Pd-free catalysts (e.g., CuAAC) for triazole formation to reduce metal contamination .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicates .
  • Computational Workflows : Combine docking with free-energy perturbation (FEP) for accurate binding affinity predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.